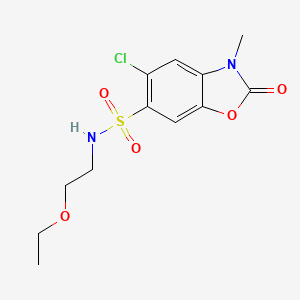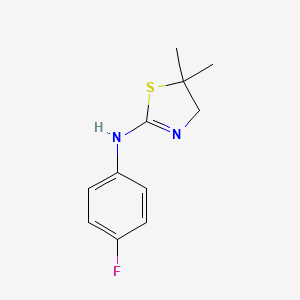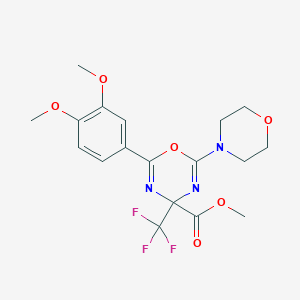![molecular formula C24H24N4O4S2 B11480650 4-(4-ethoxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11480650.png)
4-(4-ethoxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ETHOXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHOXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include ethyl ether, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-ETHOXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties could be leveraged for creating high-performance products.
Mécanisme D'action
The mechanism of action of 4-(4-ETHOXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[3,4-e][1,4]thiazepine derivatives, which share a similar core structure but differ in their functional groups. Examples include:
- 4-(4-METHOXY-3-ETHOXYPHENYL)-1-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
- 4-(4-ETHOXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-ETHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Uniqueness
The uniqueness of 4-(4-ETHOXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C24H24N4O4S2 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
4-(4-ethoxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-5-32-17-9-6-14(10-18(17)31-4)22-21-13(2)27-28(23(21)26-20(29)12-33-22)24-25-16-8-7-15(30-3)11-19(16)34-24/h6-11,22H,5,12H2,1-4H3,(H,26,29) |
Clé InChI |
AQKXJCOMHXLBMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2C3=C(NC(=O)CS2)N(N=C3C)C4=NC5=C(S4)C=C(C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11480578.png)

![2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11480590.png)
![Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate](/img/structure/B11480593.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B11480602.png)
![4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]-2-methoxyphenol](/img/structure/B11480605.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11480612.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B11480613.png)
![N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11480629.png)

![N-[2-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B11480641.png)
![N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11480645.png)
![N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11480648.png)
